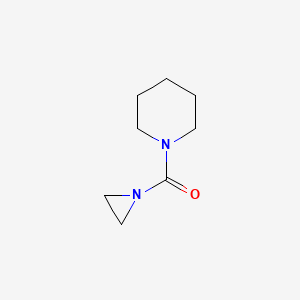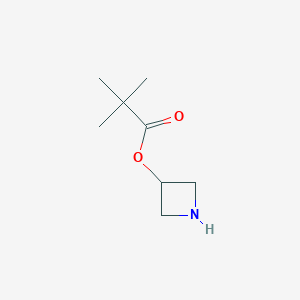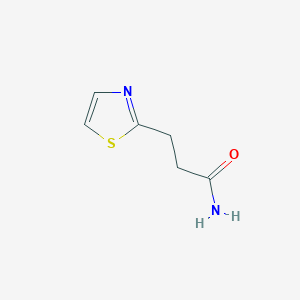
2-Thiazolepropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiazolepropanamide is a heterocyclic organic compound featuring a thiazole ring, which consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolepropanamide typically involves the reaction of thiazole derivatives with appropriate amides. One common method includes the reaction of 2-aminothiazole with propanoyl chloride under controlled conditions . Another method involves the use of thiourea and substituted benzaldehydes in the presence of catalysts like silica-supported tungstosilisic acid .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. For instance, the preparation of 2-oxo-thiopropionamide, a related compound, involves the reaction of ethyl 2-oxopropanoate with ammonia in methanol solution, followed by thiophosphorus pentasulfide treatment .
化学反应分析
Types of Reactions: 2-Thiazolepropanamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitutions occur at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
2-Thiazolepropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for potential use in anticancer, anti-inflammatory, and neuroprotective therapies.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
作用机制
The mechanism of action of 2-Thiazolepropanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it can modulate signaling pathways related to inflammation and cancer .
相似化合物的比较
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Comparison: 2-Thiazolepropanamide is unique due to its versatile reactivity and broad spectrum of biological activities. Unlike some similar compounds, it exhibits a wide range of applications in both medicinal and industrial fields, making it a valuable compound for further research and development .
属性
CAS 编号 |
412034-71-0 |
|---|---|
分子式 |
C6H8N2OS |
分子量 |
156.21 g/mol |
IUPAC 名称 |
3-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H8N2OS/c7-5(9)1-2-6-8-3-4-10-6/h3-4H,1-2H2,(H2,7,9) |
InChI 键 |
CGMMLBYRXNIYIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



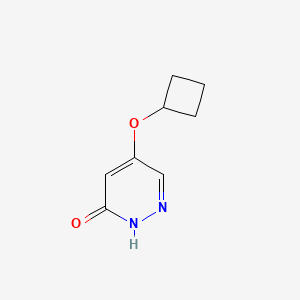
![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
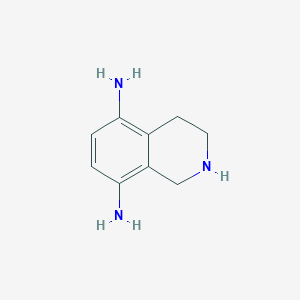
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
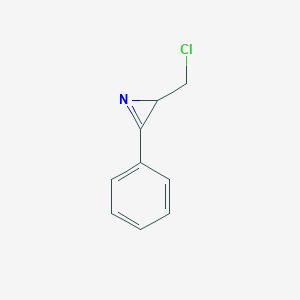
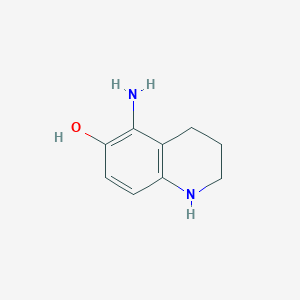
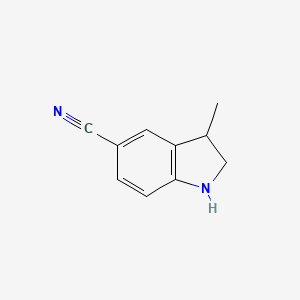
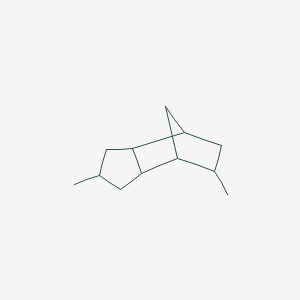
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
